Product packaging for Ethyl 3-oxo-5-phenylpentanoate(Cat. No.:CAS No. 17071-29-3)

Ethyl 3-oxo-5-phenylpentanoate

Cat. No.: B107270
CAS No.: 17071-29-3
M. Wt: 220.26 g/mol
InChI Key: PRDJGEFZGPKCSG-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Versatile Building Blocks

β-Keto esters are organic compounds that hold a significant position in the field of organic synthesis due to their versatile reactivity. fiveable.me Structurally, they feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position relative to the ester group. fiveable.me This unique arrangement confers upon them a dual electrophilic and nucleophilic character, making them essential starting materials, or synthons, for creating a wide array of complex molecules. researchgate.net

The reactivity of β-keto esters allows for a variety of chemical transformations. They are frequently used in condensation reactions, such as the Claisen condensation for their synthesis, and can undergo intramolecular cyclization to form cyclic compounds. fiveable.meresearchgate.net The protons on the alpha-carbon (the carbon between the two carbonyl groups) are particularly acidic, facilitating reactions like alkylation at this position. fiveable.me Furthermore, β-keto esters can be converted into other functional groups through reactions like hydrolysis, reduction, and decarboxylation. fiveable.me

Their ability to participate in the construction of complex molecular architectures makes them invaluable in medicinal chemistry for the development of new pharmaceutical compounds and in materials science. fiveable.meresearchgate.net The development of new synthetic methods, such as palladium-catalyzed reactions of their allylic esters, continues to expand the utility of β-keto ester chemistry. nih.gov Additionally, the transesterification of β-keto esters is a key transformation, with growing interest in developing environmentally friendly approaches for synthesizing compounds of pharmaceutical importance. rsc.org

Overview of Ethyl 3-oxo-5-phenylpentanoate within β-Keto Ester Chemistry

Within the diverse family of β-keto esters, this compound (CAS number 17071-29-3) serves as a notable example. nih.gov It is recognized as a versatile small molecule scaffold and a useful building block in organic synthesis. biosynth.com Its structure incorporates a phenyl group, which adds to its utility in synthesizing more complex, biologically relevant molecules. organic-chemistry.org

The synthesis of this compound can be achieved through methods such as the alkylation of ethyl acetoacetate (B1235776). prepchem.com One documented procedure involves treating ethyl acetoacetate with sodium hydride and n-butyllithium, followed by reaction with benzyl (B1604629) chloride. prepchem.com

The compound's reactivity is characteristic of β-keto esters, making it a substrate for various transformations. For instance, it has been used in enantioselective reduction reactions using whole-cell biocatalysts to produce chiral hydroxy esters, which are valuable intermediates in asymmetric synthesis. researchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Synonyms ethyl-benzylacetoacetate, 3-OXO-5-PHENYL-PENTANOIC ACID ETHYL ESTER nih.gov
CAS Number 17071-29-3 nih.gov
Molecular Formula C₁₃H₁₆O₃ nih.gov
Molecular Weight 220.26 g/mol nih.gov
Appearance Liquid americanelements.com
Density 1.072 g/cm³ americanelements.com

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Data Source
¹H NMR (CDCl₃, 400MHz) δ: 1.25 (t, J = 7.32 Hz, 3H), 2.84-2.94 (m, 4H), 3.41 (s, 2H), 4.14 (q, J = 7.32 Hz, 2H), 7.15-7.30 (m, 5H) rsc.org
¹³C NMR (CDCl₃, 100MHz) δ: 14.20, 29.53, 44.59, 49.54, 61.51, 126.33, 128.42, 128.64, 140.65, 167.21, 202.00 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJGEFZGPKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937816
Record name Ethyl 3-oxo-5-phenylpentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-29-3
Record name 17071-29-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Oxo 5 Phenylpentanoate

Traditional Chemical Synthesis Approaches

Classical organic chemistry provides robust methods for the construction of β-keto esters like ethyl 3-oxo-5-phenylpentanoate, primarily through condensation reactions and established multi-step sequences.

The formation of this compound is often accomplished via the alkylation of an enolate, a classic type of condensation reaction. A common strategy involves the reaction of ethyl acetoacetate (B1235776) with a suitable benzylating agent.

In a typical procedure, ethyl acetoacetate is treated with a strong base to generate the corresponding enolate. Sodium hydride (NaH) is frequently used to deprotonate the α-carbon of the ethyl acetoacetate. prepchem.comprepchem.com The reaction is generally performed in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen) to prevent side reactions with water or oxygen. prepchem.com To enhance the formation of the dianion and drive the reaction to completion, a second strong base, such as n-butyllithium, can be added. prepchem.comprepchem.com This resulting nucleophilic enolate is then reacted with a benzyl (B1604629) halide, typically benzyl chloride, to introduce the phenylethyl moiety at the α-position, yielding the target compound, this compound. prepchem.com

The general transformation can be summarized as follows:

Step 1: Enolate Formation: Ethyl acetoacetate is deprotonated by a strong base (e.g., NaH, n-BuLi) to form a resonance-stabilized enolate.

Step 2: Nucleophilic Attack (Alkylation): The enolate attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride and forming a new carbon-carbon bond.

Step 3: Work-up: The reaction is quenched, typically with an acid, and the product is isolated and purified, often through vacuum distillation. prepchem.com

A similar approach can be used to synthesize related compounds, such as ethyl 3-oxo-5-[3-chlorophenyl]pentanoate, by using the appropriately substituted benzyl chloride (e.g., 3-chlorobenzyl chloride). prepchem.com

The synthesis of this compound via condensation reactions is inherently a multi-step process, even if sometimes performed in a single pot ("one-pot synthesis"). prepchem.combeilstein-journals.org Each step requires careful control of reaction conditions to ensure a good yield and purity of the final product.

A detailed multi-step synthesis route is described as follows:

Preparation: A solution of ethyl acetoacetate in dry tetrahydrofuran is added to a suspension of sodium hydride in the same solvent at a reduced temperature (e.g., 0 °C) under a nitrogen atmosphere. prepchem.com

Dianion Formation: After the initial reaction, a solution of n-butyllithium in hexane (B92381) is added to the mixture to form the dianion, resulting in a characteristic color change. prepchem.com

Alkylation: A solution of benzyl chloride in a suitable solvent like dry ether is then added dropwise. The reaction mixture is allowed to warm to room temperature to facilitate the alkylation. prepchem.com

Quenching and Extraction: The reaction is terminated by the addition of a strong acid, such as concentrated hydrochloric acid, followed by an organic solvent like ether for extraction. The organic layer is separated, and the aqueous layer is further extracted multiple times to maximize product recovery. prepchem.com

Purification: The combined organic extracts are washed until neutral, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated. The final product is purified by vacuum distillation to yield a colorless oil. prepchem.com This process has been reported to yield the product with a boiling point of 118°-126° C at 0.7 mmHg. prepchem.com

Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Structures

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral molecules derived from this compound. semanticscholar.org These enzymatic methods are particularly valuable for producing enantiomerically pure compounds.

The prochiral ketone group in this compound can be stereoselectively reduced to a hydroxyl group, yielding chiral ethyl 3-hydroxy-5-phenylpentanoate. This transformation is of significant interest as the resulting chiral alcohol is a valuable building block. researchgate.netresearchgate.net Whole-cell biocatalysts, including various microorganisms, are effective for this purpose. mdpi.com

Screening of different microbial strains has identified catalysts that can produce either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess (ee). researchgate.netmdpi.com For example, microorganisms such as Geotrichum candidum have been shown to produce the (R)-isomer with up to 99% conversion and 99% ee, while Rhodotorula rubra can yield the (S)-isomer with 98% conversion and 99% ee. semanticscholar.org Other microorganisms, like Gordonia alkanivorans, have also been reported to reduce this compound. plos.org

The efficiency of these bioreductions can be optimized by adjusting parameters such as cofactors, recycling systems, and the amount of co-substrate (e.g., 2-propanol), leading to excellent enantiomeric excesses. researchgate.net The utility of these biocatalytic systems has been demonstrated on a preparative scale, confirming their potential for practical synthesis. researchgate.netmdpi.com

Enantioselective Bioreduction of this compound
Biocatalyst (Microorganism)Product EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reference
Geotrichum candidum(R)-ethyl 3-hydroxy-5-phenylpentanoate9999 semanticscholar.org
Rhodotorula rubra(S)-ethyl 3-hydroxy-5-phenylpentanoate9899 semanticscholar.org
Gordonia alkanivoransNot specified-- plos.org

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze reactions with high chemo- and enantioselectivity under mild conditions. google.comalmacgroup.com In the context of β-keto esters and their derivatives, lipases are particularly effective for kinetic resolutions. google.com

Kinetic resolution is a process used to separate a racemic mixture. In a lipase-mediated kinetic resolution of a racemic alcohol, one enantiomer reacts much faster with an acyl donor than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (which remains as an alcohol). β-keto esters can serve as effective acyl donors in these reactions. google.com

While direct kinetic resolution of this compound itself is less common, the principle is applied to structurally related compounds. For instance, the enzymatic hydrolysis of racemic ethyl 3-phenylpentanoate has been studied using a variety of hydrolases. almacgroup.com The efficiency and enantioselectivity of such resolutions are highly dependent on the specific enzyme and the structure of the substrate. It has been noted that even a small change in the substrate, such as replacing a methyl group with an ethyl group at the stereocenter, can significantly impact the enzyme's activity. almacgroup.com

Lipase-catalyzed transesterification is another powerful tool. For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, can catalyze the transesterification between β-keto esters and alcohols. google.com This method can be used to resolve racemic alcohols by selectively acylating one enantiomer with a β-keto ester, resulting in optically active products. google.comgoogle.com

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to develop more efficient, safer, and environmentally friendly methods. Continuous flow synthesis using microfluidic systems represents one such advanced technique. rsc.org This technology allows for precise control over reaction parameters, improved safety when handling hazardous reagents, and can lead to higher yields and purities. While a specific application to this compound is not widely documented, the synthesis of related building blocks, like ethyl diazoacetate, has been successfully demonstrated in integrated microfluidic systems. rsc.org

Another advanced approach involves multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. The Maitland-Japp reaction, for example, can be used to synthesize highly substituted tetrahydropyran-4-ones from a β-ketoester and two different aldehydes, showcasing a sophisticated application of β-ketoester chemistry. researchgate.net These advanced methodologies highlight the ongoing evolution of synthetic strategies for creating complex organic molecules.

Continuous Flow Synthesis Methods

The adoption of continuous flow chemistry for the synthesis of β-keto esters, including this compound, represents a significant advancement over traditional batch processing. This methodology offers enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, often leading to higher yields and purity.

A notable example involves an integrated microfluidic system for the synthesis of this compound. rsc.org This process begins with the continuous flow synthesis of ethyl diazoacetate, a toxic and potentially explosive intermediate. The in-situ generation and immediate consumption of this reagent in a microreactor minimizes the risks associated with its handling and accumulation.

The synthesis proceeds in a cascade manner. First, an aqueous solution of sodium nitrite (B80452) is reacted with a solution of glycine (B1666218) ethyl ester hydrochloride in ethyl acetate (B1210297) within a microfluidic device to generate ethyl diazoacetate. This organic phase is then separated and mixed with a toluene (B28343) solution containing an aldehyde and a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in a T-junction. rsc.org The subsequent reaction to form the β-keto ester occurs as the mixture flows through a capillary.

In the specific synthesis of this compound, the aldehyde used is 3-phenylpropanal. The resulting product is then collected after passing through another gas-liquid separator and quenching the reaction. rsc.org This integrated approach demonstrates the potential of continuous flow systems to handle hazardous intermediates safely and perform multi-step syntheses efficiently.

General research into the continuous flow synthesis of β-keto esters has highlighted the use of various catalysts and reactor setups. For instance, solid acid catalysts, such as ion-exchange resins, can be employed in packed-bed reactors to facilitate esterification and other reactions, allowing for easier product purification and catalyst recycling.

Table 1: Parameters for Continuous Flow Synthesis of this compound rsc.org

ParameterValue
ReagentsEthyl diazoacetate, 3-phenylpropanal
CatalystBF₃·OEt₂ (5 mol%)
SolventToluene
ReactorPFA Capillary
Quenching AgentAqueous NaHCO₃

Stereoselective Synthesis of Analogues and Derivatives

The stereoselective synthesis of analogues and derivatives of this compound is crucial for accessing chiral building blocks used in the development of pharmaceuticals and other bioactive molecules. Methodologies often employ biocatalysts or chiral chemical catalysts to achieve high enantiomeric and diastereomeric purity.

Biocatalytic Reduction to Chiral Alcohols:

A significant derivative of this compound is its corresponding alcohol, ethyl 3-hydroxy-5-phenylpentanoate. The stereoselective reduction of the prochiral ketone in this compound has been extensively studied using whole-cell biocatalysts. researchgate.net By screening a variety of microorganisms, it is possible to identify stereocomplementary catalysts that can produce either the (R)- or (S)-enantiomer of the hydroxy ester with high enantiomeric excess (ee), often up to 99%. researchgate.netresearchgate.net This biocatalytic approach is advantageous due to its mild reaction conditions and high selectivity. The optimization of cofactors, recycling systems, and the amount of co-solvent like 2-propanol are key to achieving excellent results on a preparative scale. researchgate.net

Lipase-Catalyzed Synthesis of Chiral Analogues:

Lipases are another class of enzymes widely used for the stereoselective synthesis of chiral esters. A general method for producing chiral β-keto esters involves the lipase-catalyzed transesterification of a racemic alcohol with an achiral β-keto ester. For example, Candida antarctica lipase B (CALB) has been used to resolve racemic alcohols by selectively catalyzing the transesterification with a β-keto ester, which also serves as the solvent. google.com

This methodology can be applied to synthesize analogues of this compound. For instance, the synthesis of Cinnamyl-3-oxo-5-phenylpentanoate, an analogue where the ethyl group is replaced by a cinnamyl group, has been reported. google.com This demonstrates the potential to create a diverse range of chiral analogues by varying the alcohol component in the lipase-catalyzed reaction.

Table 2: Examples of Stereoselective Synthesis of this compound Derivatives and Analogues

Target CompoundMethodCatalystKey FindingsReference
Ethyl (R)-3-hydroxy-5-phenylpentanoateBiocatalytic ReductionWhole cells of various microorganismsHigh enantiomeric excess (up to 99% ee) researchgate.net
Ethyl (S)-3-hydroxy-5-phenylpentanoateBiocatalytic ReductionWhole cells of various microorganismsStereocomplementary catalysts provide access to both enantiomers researchgate.net
Cinnamyl-3-oxo-5-phenylpentanoateLipase-catalyzed transesterificationCandida antarctica lipase B (CALB)Synthesis of a chiral analogue by reacting an alcohol with a β-keto ester google.com

Chemical Transformations and Reaction Mechanisms Involving Ethyl 3 Oxo 5 Phenylpentanoate

Reduction Reactions of the Carbonyl Moiety

The ketone functional group in ethyl 3-oxo-5-phenylpentanoate is a primary site for reduction reactions, leading to the formation of the corresponding β-hydroxy ester, ethyl 3-hydroxy-5-phenylpentanoate. This transformation is of significant interest, particularly when achieved with high stereoselectivity, as the resulting chiral hydroxy esters are valuable building blocks in the synthesis of more complex molecules.

The asymmetric reduction of the prochiral ketone in this compound provides access to optically active ethyl 3-hydroxy-5-phenylpentanoate. Biocatalysis, utilizing whole-cell microorganisms, has emerged as a powerful and environmentally benign method for achieving high enantioselectivity in this transformation. researchgate.netresearchgate.net

A variety of microorganisms have been screened for their ability to reduce this compound. researchgate.net These biocatalysts often contain oxidoreductase enzymes that utilize cofactors like NAD(P)H. researchgate.net By selecting the appropriate microbial strain, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, screening of various microorganisms has identified stereocomplementary biocatalysts capable of producing both enantiomers of ethyl 3-hydroxy-5-phenylpentanoate on a preparative scale. researchgate.net Optimization of reaction conditions, such as the use of cofactor recycling systems and additives like 2-propanol, has led to excellent enantiomeric excesses (ee), often reaching up to 99%. researchgate.net

The biocatalytic approach has been successfully applied to sterically demanding ketones, including the substrate this compound, to furnish the desired secondary alcohols. researchgate.net Further reduction of the ester group can sometimes occur, as seen with Saccharomyces cerevisiae, which can produce diastereomers of 3,5-dihydroxy-5-phenylpentanoates with high enantiomeric excess. researchgate.net

Enantioselective Biocatalytic Reduction of this compound
Biocatalyst (Microorganism)Product EnantiomerEnantiomeric Excess (ee)Reference
Thermoanaerobacter pseudoethanolicusNot SpecifiedNot Specified researchgate.net
Gordonia alkanivoransNot SpecifiedNot Specified researchgate.net
Various Screened Microorganisms(R) or (S)Up to 99% researchgate.net
Saccharomyces cerevisiaeDiastereomers of 3,5-dihydroxy-5-phenylpentanoatesUp to 99% researchgate.net

Condensation and Cyclization Reactions

The presence of both a ketone and an ester group, separated by a methylene (B1212753) group, makes this compound an ideal substrate for various condensation and cyclization reactions to construct more elaborate molecular architectures, particularly heterocyclic rings.

This compound and its derivatives can be employed in the synthesis of various heterocyclic compounds. For example, δ-diketones, which can be conceptually derived from the Michael addition of a nucleophile to an unsaturated derivative of the title compound, are well-established precursors for heterocycles like pyrans and pyridines. nih.gov

More directly, derivatives of this compound can undergo intramolecular cyclization. The Rh(II)-catalyzed intramolecular reaction of ethyl 2-diazo-5-phenylpentanoate, for instance, proceeds through a rhodium-carbene intermediate which can cyclize to form a norcaradiene, subsequently leading to annulated cycloheptatriene (B165957) derivatives. researchgate.net In another example, the acid-catalyzed intermolecular annulation between phenols and ethyl 2-methoxy-3-oxo-5-phenylpentanoate has been utilized to synthesize substituted coumarins, which are important oxygen-containing heterocycles. thieme-connect.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a key strategy for building cyclic systems. This compound derivatives are valuable partners in these transformations.

An important example is the HClO₄-mediated intermolecular annulation of phenols with ethyl 2-methoxy-3-oxo-5-phenylpentanoate. thieme-connect.com This reaction leads to the formation of 4-phenylcoumarin (B95950) derivatives. The reaction proceeds by heating the substrates in the presence of silica (B1680970) gel and perchloric acid in 1,4-dioxane. thieme-connect.com This method provides a direct route to the coumarin (B35378) core structure from a β-keto ester precursor.

HClO₄-Mediated Annulation for Coumarin Synthesis thieme-connect.com
Phenol Substrateβ-Keto Ester SubstrateProductKey Reagents
PhloroglucinolEthyl 2-methoxy-3-oxo-5-phenylpentanoate5,7-Dihydroxy-3-methoxy-4-phenethylcoumarinHClO₄, Silica Gel, 1,4-Dioxane

Derivatization at the α-Position

The α-position of this compound (the CH₂ group flanked by the ketone and ester) is particularly reactive due to the acidity of its protons. This site can be readily deprotonated by a base to form a stable enolate, which can then react with various electrophiles.

The introduction of an azide (B81097) group at the α-position of β-keto esters like this compound yields α-azido-β-keto esters, which are valuable synthetic intermediates. nih.gov This transformation is typically achieved through a diazo-transfer reaction.

The reaction involves treating the β-keto ester with a sulfonyl azide, such as tosyl azide (TsN₃) or 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base like triethylamine (B128534) (TEA). nih.govmdpi.com The base deprotonates the active methylene group, and the resulting enolate attacks the azide reagent, leading to the formation of the α-azido product and a sulfonamide byproduct. researchgate.net This method has been used to synthesize a variety of α-diazo carbonyl compounds from active methylene precursors in good yields. mdpi.comresearchgate.net Specifically, the synthesis of α-azido ketone derivatives from compounds like 3-oxo-5-phenylpentanoate has been reported. nih.gov These α-azido products can be further transformed into other nitrogen-containing heterocycles or functional groups. nih.gov

General Reaction for α-Azidation of β-Keto Esters
Substrate TypeAzide ReagentBaseProduct TypeReference
β-Keto Ester (e.g., this compound)Tosyl Azide (TsN₃) or p-ABSATriethylamine (TEA)α-Azido-β-keto Ester nih.govmdpi.com

Introduction of Other Functional Groups

The versatile scaffold of this compound allows for the introduction of a variety of functional groups, enabling the synthesis of a diverse range of derivatives. These transformations primarily target the active methylene group (C4), the ketone (C3), and the ester moiety.

One of the key transformations is the introduction of a nitrogen-containing functional group at the C4 position. This has been demonstrated through the synthesis of aminopentanoate derivatives. For instance, ethyl (S)-4-benzyloxycarbonylamino-3-oxo-5-phenylpentanoate can be synthesized, introducing a protected amino group. nih.govd-nb.info This transformation is significant for creating chiral amino esters. A related derivative, tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate, has also been synthesized, highlighting the utility of this position for amination. The synthesis of these compounds often involves the desymmetrization of N-Cbz glutarimides, a process that has been studied mechanistically. nih.gov

Another important functional group that can be introduced is a hydroxyl group, typically by the reduction of the C3 ketone. Enantioselective reduction of the ketone in this compound has been achieved with high efficiency using whole-cell biocatalysts. acs.orgresearchgate.net This biocatalytic approach allows for the stereoselective synthesis of both (R)- and (S)-ethyl 3-hydroxy-5-phenylpentanoate, providing access to chiral building blocks. researchgate.netfrontiersin.org

The introduction of a diazo group at the C2 position, adjacent to the ester, has also been reported in related structures, leading to compounds like methyl 2-diazo-5-hydroxy-3-oxo-5-phenylpentanoate. kuleuven.be This functionalization opens up possibilities for further transformations characteristic of diazo compounds.

Furthermore, the core structure can be modified to include various substituted amino groups. For example, derivatives such as methyl 2-diazo-5-((3-nitrophenyl)amino)-3-oxo-5-phenylpentanoate and others with different substituted phenylamino (B1219803) groups have been synthesized through cascade reactions. mdpi.com

The following table summarizes the introduction of various functional groups into the this compound backbone and its analogs:

Precursor CompoundReagents/CatalystFunctional Group IntroducedResulting Compound
Prochiral N-Cbz glutarimideN-heterocyclic carbene organocatalystAmino (as carbamate)Ethyl 5-(((benzyloxy)carbonyl)amino)-5-oxo-3-phenylpentanoate nih.gov
This compoundWhole-cell biocatalysts (e.g., from Gordonia alkanivorans)Hydroxyl(R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoate researchgate.net
Benzaldehyde and methyl 2-diazo-3-oxobutanoateTiCl₄, Et₃NHydroxyl and DiazoMethyl 2-diazo-5-hydroxy-3-oxo-5-phenylpentanoate kuleuven.be
Imine and a diazo compoundSc(OTf)₃Substituted aminoMethyl 2-diazo-5-((3-nitrophenyl)amino)-3-oxo-5-phenylpentanoate mdpi.com

Mechanistic Investigations of this compound Reactions

The reactions involving this compound and its derivatives have been the subject of several mechanistic investigations to understand the reaction pathways and stereochemical outcomes.

The biocatalytic reduction of the ketone at the C3 position has been studied to elucidate the factors controlling the high enantioselectivity. researchgate.net These studies have explored the role of different microorganisms, cofactors, and reaction conditions in achieving excellent enantiomeric excess for the resulting hydroxy esters. researchgate.netfrontiersin.org The mechanism involves the specific binding of the substrate to the active site of the alcohol dehydrogenase enzyme within the whole-cell catalyst, followed by a stereoselective hydride transfer from a cofactor like NADPH.

The mechanism of the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of prochiral N-Cbz glutarimides to produce chiral 4-amido esters, including derivatives of this compound, has been investigated using Density Functional Theory (DFT) calculations. nih.gov These theoretical studies have revealed that non-covalent interactions, such as C–H⋯O hydrogen bonds and C–H⋯π interactions between the NHC catalyst and the substrate, are crucial for controlling the enantioselectivity of the reaction. nih.gov

In the context of synthesizing stereoisomers of streptopyrrolidine, the stereoselective aldol-type reaction of an N-Boc-protected phenylalaninal (B8679731) with a ketene (B1206846) silyl (B83357) acetal (B89532) has been mechanistically evaluated. d-nb.infobeilstein-journals.org The choice of Lewis acid was found to be critical for the stereochemical outcome. For instance, using BF₃·OEt₂ as the Lewis acid resulted in excellent selectivity for one diastereomer. d-nb.infobeilstein-journals.org The proposed mechanism involves the coordination of the Lewis acid to the aldehyde, which then directs the nucleophilic attack of the silyl enol ether from a specific face, leading to the observed high stereoselectivity.

Furthermore, the mechanism of a Rh(II)/Pd(0) dual catalytic cascade reaction for the synthesis of highly functionalized polysubstituted pyrrolidines from a related methyl 2-diazo-3-oxo-5-(phenylamino)pentanoate has been proposed. mdpi.com This intricate mechanism is thought to involve the formation of a rhodium carbenoid, followed by N-H insertion to form a ylide. Concurrently, a palladium catalyst generates a π-allyl complex, which then reacts with the ylide to construct the pyrrolidine (B122466) ring. mdpi.com

A summary of the investigated reaction mechanisms is presented in the table below:

ReactionMethod of InvestigationKey Mechanistic Features
Biocatalytic ketone reductionEnzyme screening, cofactor optimizationStereoselective hydride transfer from a cofactor within the enzyme's active site. researchgate.netfrontiersin.org
NHC-catalyzed desymmetrizationDFT calculations, NCI analysisC–H⋯O hydrogen bonding and C–H⋯π interactions between catalyst and substrate control enantioselectivity. nih.gov
Stereoselective aldol-type reactionLewis acid screeningLewis acid (e.g., BF₃·OEt₂) coordinates to the aldehyde, directing the facial selectivity of the nucleophilic attack. d-nb.infobeilstein-journals.org
Rh(II)/Pd(0) dual catalytic cascadeProposed reaction pathwayInvolves formation of a rhodium carbenoid, N-H insertion to a ylide, and reaction with a π-allyl palladium complex. mdpi.com

Applications in Advanced Chemical Synthesis

Precursors in Natural Product Synthesis

The structural framework of ethyl 3-oxo-5-phenylpentanoate makes it an ideal precursor for constructing portions of complex natural products. Its phenylethyl side chain and reactive β-keto ester moiety can be strategically modified to build intricate molecular architectures.

A key application of this compound is in the generation of chiral building blocks. The prochiral ketone of the ester can be reduced stereoselectively to form chiral hydroxy esters, which are valuable synthons for asymmetric synthesis. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has proven to be a highly effective method for this transformation. researchgate.net

The screening of various microorganisms and ketoreductases (KREDs) has identified catalysts that can produce both enantiomers of ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excess (ee). researchgate.net For instance, the use of whole-cell biocatalysts can lead to the formation of the corresponding sec-alcohol, ethyl 3-hydroxy-5-phenylpentanoate, which is a sterically demanding chiral alcohol. researchgate.net These enzymatic reductions are powerful tools in chemoenzymatic synthesis, providing access to enantiomerically pure chiral alcohols that are otherwise difficult to prepare. researchgate.net

In one specific application, a derivative, ethyl (S)-4-(benzyloxy)-3-oxo-5-phenylpentanoate, was synthesized as a key intermediate. nii.ac.jp Subsequent removal of the benzyl (B1604629) protecting group yielded ethyl (S)-4-hydroxy-3-oxo-5-phenylpentanoate, a chiral β-keto ester that served as a fundamental building block for the total synthesis of natural products. nii.ac.jp

The chiral building blocks derived from this compound are instrumental in the total synthesis of optically active natural products. The stereocenter established in the initial reduction step is carried through subsequent reactions to define the absolute configuration of the final complex molecule.

A notable example is the total synthesis of JBIR-04 and unantimycin A. nii.ac.jp The synthesis commenced with the creation of the chiral β-keto ester, ethyl (S)-4-hydroxy-3-oxo-5-phenylpentanoate. nii.ac.jp This optically active intermediate was then coupled with another molecular fragment in a DCC-mediated esterification to assemble the carbon skeleton of the target natural products. nii.ac.jp This strategy highlights how the initial stereoselective transformation of a simple precursor dictates the chirality of a much larger, biologically active molecule. The ability to produce these chiral alcohols with high selectivity using biocatalysts is therefore critical for accessing these complex, optically active compounds. researchgate.netmdpi.com

ParameterFindingReference
Precursor Ethyl (S)-4-(benzyloxy)-3-oxo-5-phenylpentanoate nii.ac.jp
Intermediate Ethyl (S)-4-hydroxy-3-oxo-5-phenylpentanoate nii.ac.jp
Reaction Removal of benzyl ether protecting group using Pd(OH)₂ under H₂ nii.ac.jp
Final Products JBIR-04 and Unantimycin A nii.ac.jp

Intermediate in Pharmaceutical and Medicinal Chemistry

The reactivity of this compound makes it a valuable intermediate for the synthesis of various compounds with potential therapeutic applications. It serves as a scaffold for building molecules that are screened for a range of biological activities.

Heterocyclic compounds form the core of a vast number of pharmaceuticals, and this compound is a useful starting material for their construction. It can participate in condensation reactions with various reagents to form complex ring systems.

One significant application is in the synthesis of thieno[2,3-d]pyrimidinedione derivatives. nih.gov These compounds are structurally distinct from existing clinical antibiotics and have demonstrated antibacterial activity. nih.gov In this synthesis, this compound is first used in a Gewald reaction to form a substituted aminothiophene ester. This thiophene (B33073) derivative is then further elaborated and cyclized to create the final thieno[2,3-d]pyrimidinedione ring system. nih.gov

Additionally, the compound has been used to synthesize benzo[f]quinoline (B1222042) derivatives. researchgate.net Through condensation reactions with azomethines of the 2-naphthylamine (B18577) series, ethyl 5-(2-naphthylamino)-3-oxo-5-phenylpentanoate is formed as an intermediate, which then cyclizes to the benzo[f]quinoline core. researchgate.net

Heterocycle ClassSynthetic ApproachIntermediateReference
Thieno[2,3-d]pyrimidinediones Gewald reaction followed by urea (B33335) formation and cyclization.Substituted aminothiophene ester nih.gov
Benzo[f]quinolines Condensation with 2-naphthylamine-derived azomethines.Ethyl 5-(2-naphthylamino)-3-oxo-5-phenylpentanoate researchgate.net

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and is a prime target for novel anti-infective therapies. frontiersin.orgmdpi.com While this compound is not itself a direct inhibitor, it serves as a key intermediate in the synthesis of novel molecular structures that are subsequently evaluated for QS inhibitory activity.

The development of QS inhibitors often involves the screening of chemical libraries containing diverse structures, particularly heterocyclic compounds. core.ac.ukdtu.dk The synthesis of thieno[2,3-d]pyrimidinediones, which have shown antibacterial properties, from this compound is an example of how this precursor is used to generate candidates for such screening programs. nih.gov The LasI-LasR system in Pseudomonas aeruginosa, which uses 3-oxo-C12-HSL as its signaling molecule, is a common target for these inhibition studies. frontiersin.orgbiointerfaceresearch.com By providing a versatile platform for creating complex molecules, this compound contributes to the discovery pipeline for new anti-virulence agents that target bacterial communication. nih.govmdpi.com

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of ethyl 3-oxo-5-phenylpentanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the major keto-form of this compound in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. researchgate.net The ethyl group protons typically appear as a triplet around 1.25 ppm (CH₃) and a quartet around 4.14 ppm (CH₂). researchgate.net The methylene (B1212753) protons adjacent to the phenyl group and the ketone show complex multiplets in the range of 2.84-2.94 ppm. researchgate.net A singlet for the methylene protons between the two carbonyl groups is found at approximately 3.41 ppm. researchgate.net The aromatic protons of the phenyl group appear as a multiplet between 7.16 and 7.32 ppm. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key chemical shifts for the keto form include the ethyl group carbons appearing around 14.20 ppm (CH₃) and 61.51 ppm (OCH₂). researchgate.net The methylene carbons of the pentanoate chain are observed at approximately 29.53 ppm, 44.59 ppm, and 49.54 ppm. researchgate.net The phenyl group carbons show signals around 126.33 ppm, 128.42 ppm, and 128.64 ppm, with the quaternary carbon at about 140.65 ppm. researchgate.net The carbonyl carbons of the ester and ketone are found at approximately 167.21 ppm and 202.00 ppm, respectively. researchgate.net

Interactive Data Table: NMR Data for this compound

¹H NMR (CDCl₃, 400MHz) ¹³C NMR (CDCl₃, 100MHz)
Chemical Shift (ppm) Assignment
1.25 (t, J = 7.32 Hz, 3H)-OCH₂CH₃
2.84-2.94 (m, 4H)-CH₂CH₂Ph
3.41 (s, 2H)-C(O)CH₂C(O)-
4.14 (q, J = 7.32Hz, 2H)-OCH₂CH₃
7.16-7.32 (m, 5H)Ar-H

Note: The presented data corresponds to the major keto-form of the compound. researchgate.net

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 220. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for the protonated molecule [M+H]⁺ is calculated to be C₁₃H₁₇O₃. rsc.org

A common fragmentation pattern involves the loss of the ethoxy group (-OCH₂CH₃) or other neutral fragments, providing further structural confirmation. The base peak in the GC-MS spectrum is often observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a characteristic fragment for compounds containing a benzyl (B1604629) group. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the different bond vibrations. A strong absorption band is typically observed around 1715-1735 cm⁻¹ for the C=O stretching of the ketone and a band around 1735-1750 cm⁻¹ for the C=O stretching of the ethyl ester. The C-O stretching of the ester group appears in the region of 1000-1300 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity and, when relevant, its enantiomeric excess.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. For determining enantiomeric excess, chiral HPLC is the method of choice. Using a chiral stationary phase, such as a Daicel Chiralpak column, the two enantiomers of a chiral derivative of this compound can be separated and quantified. rsc.org The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. rsc.org The retention times (tR) for the enantiomers will differ, allowing for the calculation of the enantiomeric excess. For example, in one study, the enantiomers of a related compound were resolved with retention times of 13.2 minutes for the minor enantiomer and 16.4 minutes for the major enantiomer. rsc.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and identifying any volatile impurities. researchgate.net In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. nih.gov It is important to note that some β-keto esters can be prone to thermal decomposition in the hot GC injector, which could potentially complicate the analysis. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-5-phenylpentanoate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions. A common method involves reacting hydrocinnamaldehyde with ethyl diazoacetate in the presence of SnCl₂ as a catalyst in CH₂Cl₂ at 0°C, followed by reflux in ethanol to yield the β-keto ester . Optimization focuses on controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to diazoacetate) and catalyst loading (e.g., 10 mol% SnCl₂). Reaction monitoring via TLC or LC-MS ensures completion, with purification by flash chromatography (hexane:EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the keto-enol tautomerism and phenyl group integration. For example, δ 2.80–3.00 ppm (m, 4H) corresponds to methylene protons adjacent to the ketone, while aromatic protons appear at δ 7.15–7.35 ppm .
  • HRMS : To verify molecular mass (e.g., observed m/z 221.1 [M+H]⁺ vs. calculated 220.1099 for C₁₃H₁₆O₃) .
  • FT-IR : Peaks at ~1719 cm⁻¹ (ester C=O) and ~1739 cm⁻¹ (ketone C=O) distinguish functional groups .

Q. How is this compound utilized as a precursor in heterocyclic chemistry?

The β-keto ester moiety undergoes cyclocondensation with hydrazines or amines to form pyrazole derivatives. For example, reaction with 3-bromophenylhydrazine in EtOH under reflux yields ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate (40% yield after chromatography) . Optimization includes pH control and temperature to suppress side reactions like over-oxidation.

Advanced Research Questions

Q. What strategies enable enantioselective reduction of this compound, and how is stereochemical purity assessed?

Whole-cell biocatalysts (e.g., Gordonia alkanivorans) achieve enantioselective reduction to (R)- or (S)-configured alcohols. For instance, G. alkanivorans reduces the ketone to (S)-ethyl 3-hydroxy-5-phenylpentanoate with >90% enantiomeric excess (ee) under aerobic conditions . Stereochemical analysis employs chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D = −50.4° for S-configuration) .

Q. How can computational methods resolve contradictions in tautomeric equilibria observed in NMR data?

Conflicting NMR signals (e.g., keto vs. enol forms) are modeled using density functional theory (DFT) to predict chemical shifts. For example, the keto form dominates in CDCl₃ (δ 3.40 ppm for methylene protons), but solvent polarity (e.g., DMSO) shifts equilibrium toward the enol tautomer . MD simulations further clarify solvent effects on tautomer populations.

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Derivatives like ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate often form oils, complicating X-ray analysis. Co-crystallization with heavy atoms (e.g., iodine) or low-temperature data collection (100 K) improves diffraction. SHELXL refinement with twin-law corrections (e.g., HKLF 5) resolves disorder in phenyl groups .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies (e.g., 43% vs. 65%)?

Yield discrepancies stem from:

  • Catalyst activity : SnCl₂ purity (anhydrous vs. hydrated) affects diazoacetate coupling efficiency .
  • Workup protocols : Incomplete acid washing (10% HCl) may leave unreacted Meldrum’s acid, lowering isolated yields .
  • Chromatography resolution : Gradient elution (e.g., 10–30% EtOAc in hexane) optimizes separation of β-keto ester from byproducts .

Q. How do microbial strains differ in reducing this compound, and what genetic factors influence activity?

G. alkanivorans exhibits higher reductase activity than Aspergillus sydowii due to NADPH-dependent ketoreductase enzymes with broad substrate tolerance . Gene knockout studies identify kred homologs responsible for enantioselectivity, while fermentation pH (6.5–7.5) modulates cofactor regeneration rates.

Methodological Tables

Parameter Typical Optimization Range Key References
SnCl₂ catalyst loading5–15 mol%
Reaction temperature0°C (initial), RT (stirring)
Biocatalytic reduction time24–48 hrs
Chiral HPLC mobile phaseHexane:IPA (90:10)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.